molecular formula C14H13BClNO3 B3359736 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid CAS No. 874288-26-3

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid

Cat. No.: B3359736
CAS No.: 874288-26-3
M. Wt: 289.52 g/mol
InChI Key: YCYWAZBKGRQQNH-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, in particular, has a phenylboronic acid moiety attached to a 3-(3-chlorobenzylcarbamoyl) group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chlorobenzyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to active site serine residues, forming a stable boronate ester.

    Affinity Materials: The boronic acid moiety selectively binds to cis-diol-containing molecules, enabling their separation and detection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorobenzylcarbamoyl)phenylboronic acid is unique due to the presence of the 3-(3-chlorobenzylcarbamoyl) group, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and inhibition.

Properties

IUPAC Name

[3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWAZBKGRQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168367
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-26-3
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874288-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-[[[(3-Chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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